molecular formula C9H13ClN2O3S B13015356 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

Cat. No.: B13015356
M. Wt: 264.73 g/mol
InChI Key: JKKBWUACCKAWPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves several steps. One common method includes the reaction of a chlorinated pyridine derivative with diethylamine and a sulfonamide precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyridine compounds .

Scientific Research Applications

Antihypertensive Activity

The 1,4-dihydropyridine scaffold is well-known for its efficacy as calcium channel blockers. 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has been studied for its antihypertensive effects, similar to other dihydropyridine derivatives. Research indicates that modifications in the structure can enhance the potency and duration of action compared to established drugs like nifedipine .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,4-dihydropyridines. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in lung adenocarcinoma and laryngeal carcinoma models. The structure–activity relationship (SAR) studies suggest that specific substitutions can significantly enhance anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives exhibit significant inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Synthetic Approaches

The synthesis of this compound typically involves multi-component reactions that allow for efficient construction of the dihydropyridine core. Green synthetic methodologies are increasingly favored due to their reduced environmental impact and improved safety profiles. Recent advancements include water-mediated processes that yield high purity compounds with good yields .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Modifications at various positions on the dihydropyridine ring can lead to enhanced biological activity:

PositionModification TypeEffect on Activity
3Alkyl/aryl substitutionIncreased antihypertensive potency
4Electron-withdrawing groupsEnhanced anticancer activity
5Halogen substitutionImproved antimicrobial efficacy

Case Study 1: Antihypertensive Effects

In a study conducted on spontaneously hypertensive rats, a series of synthesized 1,4-dihydropyridines were tested for their blood pressure-lowering effects. The results indicated that compounds with specific substitutions at the 3 and 5 positions exhibited significantly greater efficacy compared to standard treatments .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of various dihydropyridine derivatives against A549 and Hep2 cell lines. The study found that compounds with furan substituents displayed potent activity comparable to doxorubicin, suggesting that structural modifications can lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-carboxamide
  • 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-thiol

Uniqueness

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide (CAS No. 1352506-85-4) is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13ClN2O3SC_9H_{13}ClN_2O_3S. The structure features a dihydropyridine core with a sulfonamide group, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridine compounds. For instance, in vitro tests have shown that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
5a0.25E. coli

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines. For example, studies have shown that dihydropyridine derivatives can inhibit cell proliferation and promote cell cycle arrest in cancer cells, suggesting their utility in cancer therapy .

Case Study: Dihydropyridine Derivatives in Cancer Treatment
In a study involving FaDu hypopharyngeal tumor cells, compounds derived from the dihydropyridine structure demonstrated enhanced cytotoxicity compared to conventional chemotherapeutics like bleomycin. The mechanism involves the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. It has been reported to inhibit key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Properties

Molecular Formula

C9H13ClN2O3S

Molecular Weight

264.73 g/mol

IUPAC Name

5-chloro-N,N-diethyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C9H13ClN2O3S/c1-3-12(4-2)16(14,15)8-6-11-5-7(10)9(8)13/h5-6H,3-4H2,1-2H3,(H,11,13)

InChI Key

JKKBWUACCKAWPK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CNC=C(C1=O)Cl

Origin of Product

United States

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